

An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

Cat. No.: B1292546

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a logical workflow for the compound **4-Bromo-6-nitro-1H-indole**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of **4-Bromo-6-nitro-1H-indole** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂ [1]
Molecular Weight	241.04 g/mol [1]
IUPAC Name	4-bromo-6-nitro-1H-indole
CAS Number	885520-47-8 [1]

Experimental Protocols: Synthesis of 4-Bromo-6-nitro-1H-indole

While a specific, published experimental protocol for the synthesis of **4-Bromo-6-nitro-1H-indole** is not readily available, a plausible and widely utilized method for structurally similar

compounds is the Batcho-Leimgruber indole synthesis. This approach is a robust method for constructing the indole ring system. A representative protocol, adapted for the synthesis of the title compound, is detailed below.

Objective: To synthesize **4-Bromo-6-nitro-1H-indole** from a suitable substituted toluene derivative.

Materials:

- 1-Bromo-2-methyl-3,5-dinitrobenzene
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Pyrrolidine
- Raney Nickel
- Hydrazine monohydrate
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Dioxane
- Standard laboratory glassware and apparatus for organic synthesis

Methodology:

Step 1: Formation of the Enamine Intermediate

- Dissolve 1-Bromo-2-methyl-3,5-dinitrobenzene in dioxane.
- To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
- Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude enamine intermediate.

Step 2: Reductive Cyclization to form the Indole Ring

- The crude enamine from the previous step is dissolved in a 1:1 mixture of Methanol:Tetrahydrofuran (MeOH:THF).
- Cool the solution to 0°C in an ice bath.
- Carefully add Raney Nickel as a suspension in water, followed by the slow, dropwise addition of hydrazine monohydrate.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, monitoring by TLC.
- Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst.
- Wash the filter cake with ethyl acetate.
- Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

- The crude **4-Bromo-6-nitro-1H-indole** is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Logical Workflow and Diagrams

To visualize the synthetic strategy, a diagram illustrating the key transformations in the proposed Batcho-Leimgruber synthesis of **4-Bromo-6-nitro-1H-indole** is provided below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-6-nitro-1H-indole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292546#4-bromo-6-nitro-1h-indole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com